molecular formula C12H10F2O B11896939 1-(Difluoromethyl)-2-methoxynaphthalene

1-(Difluoromethyl)-2-methoxynaphthalene

Cat. No.: B11896939
M. Wt: 208.20 g/mol
InChI Key: HUZCFBMTQAFJIL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a difluoromethyl group and a methoxy group attached to the naphthalene ring

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethylated naphthoquinones, dihydronaphthalenes, and various substituted naphthalenes .

Scientific Research Applications

1-(Difluoromethyl)-2-methoxynaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-2-methoxynaphthalene exerts its effects involves interactions with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and hydrogen bonding ability, influencing its interaction with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-2-methoxynaphthalene
  • 1-(Chloromethyl)-2-methoxynaphthalene
  • 1-(Bromomethyl)-2-methoxynaphthalene

Comparison: 1-(Difluoromethyl)-2-methoxynaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to trifluoromethyl and chloromethyl analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making it a valuable moiety in medicinal chemistry .

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

1-(difluoromethyl)-2-methoxynaphthalene

InChI

InChI=1S/C12H10F2O/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,12H,1H3

InChI Key

HUZCFBMTQAFJIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(F)F

Origin of Product

United States

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